molecular formula C13H14FNO4 B12626631 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid CAS No. 918828-73-6

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid

Cat. No.: B12626631
CAS No.: 918828-73-6
M. Wt: 267.25 g/mol
InChI Key: VFUNYVXRKSTTRD-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is a synthetic organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a fluorine atom attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pentenoic Acid Backbone: The pentenoic acid backbone is constructed through a series of reactions, including aldol condensation and subsequent reduction.

    Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[(Benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the fluorine atom.

    4-Fluoropent-3-enoic acid: Similar backbone but lacks the benzyloxycarbonyl and amino groups.

    N-Cbz-5-aminovaleric acid: Similar structure but lacks the fluorine atom and has a different backbone.

Uniqueness

5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid is unique due to the combination of the benzyloxycarbonyl group, amino group, and fluorine atom. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

918828-73-6

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

4-fluoro-5-(phenylmethoxycarbonylamino)pent-3-enoic acid

InChI

InChI=1S/C13H14FNO4/c14-11(6-7-12(16)17)8-15-13(18)19-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,18)(H,16,17)

InChI Key

VFUNYVXRKSTTRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=CCC(=O)O)F

Origin of Product

United States

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